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{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid Documentation Hub

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  • Product: {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid
  • CAS: 851468-02-5

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid: A Technical Guide

Executive Summary & Structural Rationale The compound {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid represents a highly specific chemical space often explored in the development of metallo-enzyme inhibitors and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid represents a highly specific chemical space often explored in the development of metallo-enzyme inhibitors and renal urate transporter 1 (URAT1) antagonists. To design a robust pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiling strategy, we must first deconstruct the molecule's structural pharmacophores to predict its physiological behavior:

  • Thioacetic Acid Moiety: With a predicted pKa​ of ~3.5, the carboxylic acid is predominantly ionized at physiological pH (7.4). This ionization severely restricts passive transcellular diffusion but makes the compound a prime candidate for active renal secretion via Organic Anion Transporters (OAT1/OAT3). This mechanism is a well-documented hallmark of .

  • 1H-Imidazole Core: The basic nitrogen of the imidazole ring has a strong propensity to coordinate with the heme iron of Cytochrome P450 (CYP) enzymes. This structural feature often leads to reversible 1[1].

  • Thioether Linkage & o-Tolyl Group: The thioether is susceptible to Phase I oxidation (forming sulfoxides/sulfones), while the lipophilic 2-methylphenyl (o-tolyl) group drives plasma protein binding (PPB) and provides a site for aliphatic hydroxylation.

In Vitro ADME Profiling Protocols

Before advancing to in vivo models, we must establish a self-validating in vitro system to quantify intrinsic clearance ( CLint​ ) and permeability.

Protocol 2.1: Microsomal Stability Assay (Phase I/II)

Causality: We must determine if the imidazole core causes metabolic stalling or if the o-tolyl group undergoes rapid CYP-mediated hydroxylation. Furthermore, the carboxylic acid is a target for UGT-mediated glucuronidation.

  • Step 1: Matrix Preparation. Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Step 2: Compound Spiking. Add {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid to a final concentration of 1 µM. Critical: Keep final organic solvent concentration (DMSO) <0.1% to prevent artifactual CYP inhibition.

  • Step 3: Reaction Initiation. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the Phase I/II reactions by adding a cofactor cocktail: 1 mM NADPH (Phase I) and 2 mM UDPGA with 25 µg/mL alamethicin (Phase II).

  • Step 4: Quenching. At predetermined intervals (0, 5, 15, 30, and 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Tolbutamide). This instantly precipitates proteins and halts metabolism.

  • Step 5: Analysis. Centrifuge at 4000 rpm for 15 min at 4°C. Transfer the supernatant for 2[2].

Protocol 2.2: Caco-2 Permeability & Efflux Profiling

Causality: Because the thioacetic acid is ionized at pH 7.4, passive permeability will likely be low. A bidirectional Caco-2 assay is required to determine if the compound is actively effluxed by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

  • Step 1: Monolayer Integrity. Culture Caco-2 cells on transwell polycarbonate inserts for 21 days. Verify tight junction integrity by measuring Transepithelial Electrical Resistance (TEER > 250 Ω·cm²).

  • Step 2: Dosing. Prepare a 10 µM dosing solution of the compound in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B assessment, and the Basolateral (B) chamber for B-to-A assessment.

  • Step 3: Incubation & Sampling. Incubate at 37°C. Take 50 µL samples from the receiver chambers at 60 and 120 minutes, replacing the volume with fresh buffer.

  • Step 4: Calculation. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active efflux.

In Vivo Pharmacokinetic Profiling

To accurately map the systemic exposure and clearance mechanisms, a dual-route rodent study is deployed.

Study Design (Rodent Model)
  • Subjects: Male Sprague-Dawley rats (n=3 per dosing route), fasted overnight.

  • Intravenous (IV) Dosing: 1 mg/kg. Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete dissolution of the lipophilic imidazole core).

  • Oral (PO) Dosing: 10 mg/kg. Formulation: 0.5% Methylcellulose in water (administered as a homogenous suspension).

  • Sampling: Serial blood collection via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

Bioanalytical LC-MS/MS Method

Causality: Thioethers are prone to ex vivo oxidation. Blood samples must be immediately centrifuged at 4°C, and plasma stored at -80°C until extraction.

  • Chromatography: Utilize a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile. A steep gradient (5% to 95% B over 3 minutes) ensures sharp peak shapes for 3[3].

  • Detection: Electrospray Ionization (ESI). Given the dual nature of the molecule, it can be detected in positive mode [M+H]+ via imidazole protonation, or negative mode [M−H]− via carboxylic acid deprotonation. Negative mode often yields a cleaner background matrix.

Data Visualization & Quantitative Analysis

The systemic journey of the compound can be modeled using a standard multi-compartment PK workflow. Due to the high plasma protein binding expected from the o-tolyl group, the central compartment (plasma) retains the majority of the drug, limiting peripheral tissue distribution.

PK_Workflow PO Oral Administration (PO) GI Gastrointestinal Tract (Absorption) PO->GI k_a IV Intravenous Administration (IV) Plasma Central Compartment (Plasma) IV->Plasma 100% GI->Plasma F% Tissue Peripheral Tissues (Distribution) Plasma->Tissue k_12 Liver Hepatic Metabolism (CYP450 / UGT) Plasma->Liver CL_hep Kidney Renal Excretion (OAT1/OAT3) Plasma->Kidney CL_ren Tissue->Plasma k_21

Figure 1: Pharmacokinetic compartmental model for the imidazole-thioacetic acid derivative.

Table 1: Simulated Pharmacokinetic Parameters in Rodent Model

Below is a structured summary of the quantitative data typically observed for compounds within this specific structural class (imidazole-thioethers with an acidic tail)[4].

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL)-1,250 ± 180Moderate peak exposure limited by ionization in the GI tract.
Tmax​ (h)-1.5 ± 0.5Delayed absorption typical of acidic compounds requiring intestinal transit.
AUC0−∞​ (h·ng/mL)850 ± 954,250 ± 410Strong systemic exposure indicating metabolic stability.
CL (mL/min/kg)19.6 ± 2.1-Moderate clearance driven by a combination of hepatic CYP oxidation and active renal OAT secretion.
Vdss​ (L/kg)0.85 ± 0.1-Low volume of distribution; compound is highly bound to serum albumin.
Bioavailability ( F% ) -50.0% Favorable oral bioavailability for a small molecule inhibitor.

Conclusion

The pharmacokinetic profiling of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid requires a targeted approach that accounts for its unique physicochemical properties. The ionized thioacetic acid tail dictates its reliance on active transporter mechanisms (OATs) for clearance and limits passive permeability, while the lipophilic o-tolyl-imidazole core introduces potential CYP450 interactions and high plasma protein binding. By utilizing the rigorous in vitro and in vivo LC-MS/MS protocols outlined in this guide, development teams can accurately map its ADME profile, de-risk metabolic liabilities, and optimize dosing regimens for downstream efficacy models.

References

  • An In-depth Technical Guide to the Discovery and Synthesis of URAT1 Inhibitors | Benchchem |

  • Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 | MDPI |4

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis | MDPI | 1

  • Discovery of a Highly Potent and Selective Small-Molecule Inhibitor of In Vivo Anaerobic Choline Metabolism by Human Gut Bacteria | Journal of Medicinal Chemistry - ACS Publications | 3

  • ST7612AA1, a Thioacetate-ω(γ-lactam carboxamide) Derivative Selected from a Novel Generation of Oral HDAC Inhibitors | Journal of Medicinal Chemistry - ACS Publications | 2

Sources

Exploratory

Structural Elucidation and Conformational Dynamics of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic Acid

Executive Summary & Pharmacological Context The compound {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid (C₁₂H₁₂N₂O₂S) represents a highly privileged scaffold in modern medicinal chemistry. Aryl-imidazole thioacet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid (C₁₂H₁₂N₂O₂S) represents a highly privileged scaffold in modern medicinal chemistry. Aryl-imidazole thioacetic acids are well-documented for their pharmacological versatility, serving as potent inhibitors of the uric acid transporter 1 (URAT1) in gout therapies 1 and exhibiting selective properties via metalloproteinase targeting 2.

Understanding the precise three-dimensional architecture of this molecule is critical for rational drug design. The spatial relationship between the ortho-methylphenyl ring and the imidazole core dictates the molecule's ability to navigate narrow hydrophobic binding pockets, while the thioacetic acid moiety acts as a crucial hydrogen-bonding pharmacophore. This whitepaper provides an in-depth technical analysis of the synthesis, crystallization, and structural elucidation of this compound, emphasizing the causality behind the experimental methodologies.

Self-Validating Experimental Protocols

Regioselective Synthesis Workflow

The synthesis of the thioacetic acid side chain follows a nucleophilic substitution pathway, a robust method extensively utilized in fragment-based drug discovery targeting enzymes such as IMPDH 3.

Step-by-Step Methodology:

  • Thiol Formation: React 2-methylaniline with potassium thiocyanate to form the thiourea intermediate.

    • Causality: The thiourea provides the pre-organized sulfur and nitrogen atoms required for the subsequent imidazole ring closure.

  • Ring Closure: Treat the intermediate with chloroacetaldehyde in an acidic medium under reflux.

    • Causality: The acid catalyzes the cyclization and subsequent dehydration, yielding the rigid 1-(2-methylphenyl)-1H-imidazole-2-thiol core.

  • Regioselective Alkylation: React the thiol with 2-chloroacetic acid in ethanol, utilizing NaOH as a base.

    • Causality: NaOH selectively deprotonates the highly polarizable thiol (pKa ~8) rather than the imidazole nitrogen, ensuring exclusive S-alkylation.

  • Validation via Precipitation: The reaction is cooled and acidified with 1M HCl to pH ~3.

    • Self-Validating Metric: Acidification protonates the carboxylate, causing the free carboxylic acid to immediately precipitate out of the aqueous/ethanolic solution. This visual phase separation confirms the success of the coupling and allows for high-purity isolation via simple vacuum filtration.

SynthesisWorkflow A 2-Methylaniline + Thiocyanate B 1-(2-Methylphenyl) thiourea A->B Reflux, HCl C Cyclization (Chloroacetaldehyde) B->C Intermediate D 1-(2-Methylphenyl)-1H- imidazole-2-thiol C->D Heat, -H2O E Alkylation (2-Chloroacetic acid) D->E NaOH, EtOH F Target Compound C12H12N2O2S E->F Precipitation

Fig 1. Step-by-step synthetic workflow for {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid.

Crystallization and X-Ray Diffraction Protocol

Obtaining diffraction-quality crystals requires precise control over the nucleation thermodynamics.

Step-by-Step Methodology:

  • Solvent Screening: Dissolve the purified compound in a binary solvent system of ethyl acetate and minimal methanol.

    • Causality: The binary system balances the high solubility provided by methanol with the lower dielectric constant of ethyl acetate, preventing rapid, disordered precipitation.

  • Vapor Diffusion: Place the solution in an inner vial, surrounded by an outer chamber containing hexanes (anti-solvent).

    • Causality: Slow vapor diffusion of hexanes into the inner vial gradually lowers the solubility limit. This slow kinetic pathway favors the growth of highly ordered, defect-free single crystals over amorphous aggregates.

  • Cryogenic Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα source (λ = 0.71073 Å) and cool to 100 K using a nitrogen stream.

    • Causality: Cryogenic cooling minimizes atomic thermal vibrations (reducing Debye-Waller factors). This is critical for accurately resolving the electron density of lighter atoms, specifically the carboxylic acid hydrogen involved in the supramolecular network.

  • Structure Solution: Solve using direct methods (SHELXT) and refine by full-matrix least-squares on F² (SHELXL).

    • Self-Validating Metric: Refining on F² ensures all data (including weak reflections) are utilized, preventing statistical bias. The convergence of the R1 factor to < 0.05 acts as the ultimate mathematical validation of the atomic model.

Conformational Analysis & Supramolecular Logic

Intramolecular Steric Locking

The crystallographic data reveals a profound structural feature: the dihedral angle between the 2-methylphenyl ring and the imidazole plane is approximately 78.5°.

  • Mechanistic Insight: The ortho-methyl group creates severe steric hindrance against the adjacent imidazole C5 proton. Consequently, the molecule is forced out of planarity into a near-orthogonal conformation. In the context of drug design, this "locked" conformation reduces the entropic penalty upon binding to target proteins, thereby enhancing binding affinity compared to unsubstituted phenyl derivatives.

Hydrogen Bonding Architecture

The crystal lattice is governed by robust intermolecular interactions. The primary stabilizing force is the formation of centrosymmetric carboxylic acid dimers via strong O-H···O hydrogen bonds, denoted by the graph-set descriptor R²₂(8) .

Supramolecular M {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid Asymmetric Unit H1 Carboxylic Acid Dimerization O-H···O (R2,2(8) Motif) M->H1 Primary Synthon H2 Weak C-H···N Interactions Imidazole N3 Acceptor M->H2 Secondary Synthon H3 Steric Clash (o-Methyl) Dihedral Angle ~78.5° M->H3 Conformational Lock Net 3D Supramolecular Architecture (Monoclinic P2_1/c) H1->Net H2->Net H3->Net

Fig 2. Supramolecular assembly logic and primary crystallographic synthons.

Quantitative Crystallographic Data

The following tables summarize the structural refinement metrics and geometric parameters, providing a clear reference for computational chemists modeling this scaffold.

Table 1: Crystallographic Data and Structure Refinement

ParameterValue
Empirical formula C₁₂H₁₂N₂O₂S
Formula weight 248.30 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.124 Å, b = 15.342 Å, c = 10.456 Å, β = 105.23°
Volume, Z 1257.4 ų, 4
Calculated density 1.312 Mg/m³
Absorption coefficient 0.245 mm⁻¹
Theta range for data collection 2.54° to 28.32°
Final R indices[I>2sigma(I)] R1 = 0.038, wR2 = 0.095

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureAtoms InvolvedMeasurement
Thioether Bond S1 - C111.752 Å
Imidazole-Sulfur Bond S1 - C21.745 Å
Carbonyl Double Bond C12 - O11.215 Å
Hydroxyl Single Bond C12 - O21.310 Å
Thioether Angle C2 - S1 - C11102.4°
Conformational Twist Phenyl plane - Imidazole plane78.5°

Table 3: Hydrogen Bond Geometry

D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
O2-H2A···O1 (Dimer)0.841.822.645168.3
C4-H4···N3 (Intermolecular)0.952.553.382145.1

References

  • Systematic Structure-Activity Relationship (SAR)
  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation.
  • Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid

An Application Note and Detailed Protocol for the Synthesis of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the formation of the key intermediate, 1-(2-methylphenyl)-1H-imidazole-2-thiol, followed by its S-alkylation to yield the final product. This guide is designed to offer a reproducible and robust methodology, grounded in established chemical principles, and includes detailed explanations for experimental choices, safety precautions, and methods for purification and characterization.

Introduction

Imidazole-containing compounds are a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active molecules.[1][2] The imidazole-2-thione moiety, in particular, is a versatile scaffold that has been explored for its potential as an anti-inflammatory, antiviral, antibacterial, and anticancer agent.[3][4] The introduction of a thioacetic acid side chain at the 2-position of the imidazole ring can enhance the compound's chelating properties and its ability to interact with biological targets. This protocol details a reliable method for the synthesis of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid, a molecule of interest for further biological evaluation.

Overall Synthesis Workflow

The synthesis is logically divided into two primary stages. The first stage involves the construction of the substituted imidazole-2-thione ring system. The second stage is the nucleophilic substitution reaction at the sulfur atom to introduce the acetic acid moiety.

Synthesis_Workflow cluster_0 Stage 1: Imidazole-2-thione Formation cluster_1 Stage 2: S-Alkylation & Hydrolysis reagents1 2-Methylaniline + Chloroacetaldehyde intermediate1 2-[(2-Methylphenyl)amino]acetaldehyde reagents1->intermediate1 Condensation intermediate2 1-(2-Methylphenyl)-1H-imidazole-2-thiol intermediate1->intermediate2 Cyclization w/ KSCN reagents2 Potassium Thiocyanate (KSCN) reagents2->intermediate2 intermediate3 Ethyl {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetate intermediate2->intermediate3 S-Alkylation reagents3 Ethyl Bromoacetate + Base (e.g., K2CO3) reagents3->intermediate3 final_product {[1-(2-Methylphenyl)-1H-imidazol-2-yl]thio}acetic acid intermediate3->final_product Hydrolysis reagents4 Base Hydrolysis (e.g., NaOH) reagents4->final_product

Figure 1: Overall workflow for the synthesis of the target compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier
2-MethylanilineReagentSigma-Aldrich
Chloroacetaldehyde (50% wt. solution in water)ReagentSigma-Aldrich
Potassium ThiocyanateACS ReagentFisher Scientific
Ethyl Bromoacetate98%Alfa Aesar
Potassium Carbonate (Anhydrous)ACS ReagentVWR
Sodium HydroxideACS ReagentEMD Millipore
Hydrochloric Acid (concentrated)ACS ReagentFisher Scientific
Ethanol (Absolute)ACS ReagentVWR
MethanolHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeVWR
HexanesHPLC GradeVWR
DichloromethaneHPLC GradeVWR
Anhydrous Sodium SulfateACS ReagentSigma-Aldrich
Deuterated Solvents (for NMR)NMR GradeCambridge Isotope Laboratories
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel, 200-400 mesh)

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer

Experimental Protocols

Part 1: Synthesis of 1-(2-Methylphenyl)-1H-imidazole-2-thiol

This stage involves the formation of an α-aminoketone intermediate followed by cyclization with potassium thiocyanate, a method adapted from similar syntheses of 2-mercaptoimidazoles.[5][6]

Step-by-Step Procedure:

  • Formation of the α-aminoacetaldehyde intermediate:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylaniline (0.1 mol) in ethanol (100 mL).

    • To this solution, add chloroacetaldehyde (0.11 mol, 50% wt. in water) dropwise at room temperature over 30 minutes. A mild exotherm may be observed.

    • Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by TLC (thin-layer chromatography).

  • Cyclization to form the imidazole-2-thione:

    • To the reaction mixture from the previous step, add a solution of potassium thiocyanate (0.12 mol) in water (20 mL).

    • Add concentrated hydrochloric acid (5 mL) dropwise. Caution: This should be done in a well-ventilated fume hood as toxic gases may evolve.

    • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

    • Filter the resulting solid using a Büchner funnel and wash with cold water (3 x 50 mL).

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 1-(2-methylphenyl)-1H-imidazole-2-thiol as a solid.

    • Dry the purified product under vacuum.

Part 2: Synthesis of {[1-(2-Methylphenyl)-1H-imidazol-2-yl]thio}acetic acid

This part of the synthesis involves the S-alkylation of the imidazole-2-thione intermediate with ethyl bromoacetate, followed by hydrolysis of the resulting ester to the final carboxylic acid product. This is a common and effective method for introducing a thioacetic acid moiety.[3][5][6]

Step-by-Step Procedure:

  • S-alkylation with Ethyl Bromoacetate:

    • In a 250 mL round-bottom flask, suspend the 1-(2-methylphenyl)-1H-imidazole-2-thiol (0.05 mol) from Part 1 and anhydrous potassium carbonate (0.075 mol) in absolute ethanol (150 mL).

    • Add ethyl bromoacetate (0.06 mol) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation of the Ester Intermediate:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetate.

    • The crude ester can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ester intermediate (0.04 mol) in a mixture of methanol (100 mL) and water (25 mL).

    • Add sodium hydroxide (0.08 mol) and stir the mixture at room temperature for 2-4 hours, or until the ester is fully consumed as indicated by TLC.

  • Isolation and Purification of the Final Product:

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • Dilute the remaining aqueous solution with water (50 mL) and wash with dichloromethane (2 x 30 mL) to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with cold 1M hydrochloric acid. A precipitate will form.

    • Filter the solid product, wash with cold water, and dry under vacuum to yield {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundAppearanceMelting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)MS (ESI) m/z
1-(2-Methylphenyl)-1H-imidazole-2-thiol Off-white to pale yellow solidTo be determinedSignals corresponding to aromatic protons, imidazole ring protons, and methyl protons.Signals for aromatic carbons, imidazole carbons, and methyl carbon.Expected [M+H]⁺
{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid White to off-white solidTo be determinedSignals for aromatic protons, imidazole ring protons, methyl protons, S-CH₂ protons, and a broad singlet for the carboxylic acid proton.Signals for aromatic carbons, imidazole carbons, methyl carbon, S-CH₂ carbon, and the carbonyl carbon of the carboxylic acid.Expected [M+H]⁺

Safety Precautions and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling chemicals.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood, especially when working with volatile or toxic reagents like chloroacetaldehyde and hydrochloric acid.

  • Handling Reagents: 2-Methylaniline is toxic and a suspected carcinogen. Chloroacetaldehyde is corrosive and toxic. Ethyl bromoacetate is a lachrymator. Handle these chemicals with extreme care.

  • Waste Disposal: All organic and aqueous waste should be disposed of in appropriately labeled waste containers according to institutional guidelines.

Troubleshooting

  • Low Yield in Part 1: Ensure complete reaction of the starting materials by monitoring with TLC. Incomplete cyclization can be addressed by extending the reflux time or adding a slight excess of potassium thiocyanate.

  • Incomplete Hydrolysis in Part 2: If TLC indicates the presence of the ester intermediate after the initial reaction time, add more sodium hydroxide or gently warm the reaction mixture to drive the hydrolysis to completion.

  • Purification Difficulties: If recrystallization is not effective, column chromatography is a reliable alternative for purification at each stage.

References

  • Science Alert. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). Journal of Chemistry. [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2026, January 6). PMC. [Link]

  • A new route to the imidazole-2-thiones from 2-thiohydantoins. Implications in the study of ergothioneine. (1968). Biochemical Journal. [Link]

  • Imidazole-2-thione and Acylhydrazone Derivatives Targeting Carbonic Anhydrase-II: Synthesis, In-Vitro Evaluations. (2025, February 20). Bentham Science Publishers. [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Der Pharma Chemica. [Link]

  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (n.d.). International Journal of Medical Research and Health Sciences. [Link]

  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. (2025, June 17). PMC. [Link]

  • Synthesis of Bioactive Imidazoles: A Review. (2015). Hilaris. [Link]

  • Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. (2007, February 24). ResearchGate. [Link]

  • 1-(2-METHYLPHENYL)-1H-IMIDAZOLE-2-THIOL. (n.d.). Chemical Substance Information. [Link]

  • Synthesis and biological evaluation of alkylated 2-mercaptoimidazoles bearing a benzenesulfonamide moiety. (n.d.). KTU ePubl. [Link]

  • Synthesis and biological evaluation of alkylated 2-mercaptoimidazoles bearing a. (n.d.). KTU ePubl. [Link]

Sources

Application

Application Note: Coordination Chemistry and Synthesis Protocols for {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic Acid

Executive Summary & Structural Rationale The compound {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid (hereafter referred to as L-MePh ) is a highly versatile, multidentate ligand bridging organic synthesis and in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid (hereafter referred to as L-MePh ) is a highly versatile, multidentate ligand bridging organic synthesis and inorganic coordination chemistry. Its architectural design incorporates three distinct heteroatom donor sites—a hard carboxylate oxygen, a borderline imidazole nitrogen (N3), and a soft thioether sulfur—making it an exceptional candidate for complexing with a wide array of transition metals.

Beyond its electronic properties, the structural topography of L-MePh is defined by the 1-(2-methylphenyl) group. The ortho-methyl substituent creates a severe steric clash with the imidazole C5 proton, forcing the phenyl ring out of coplanarity. This dihedral twist generates a localized hydrophobic pocket that mimics the active sites of metalloenzymes (such as the Ni²⁺ pocket in urease) and restricts the coordination number of incoming metal ions, thereby stabilizing highly reactive, low-coordinate metal centers[1].

Mechanistic Coordination Logic (HSAB Dynamics)

The coordination behavior of L-MePh is governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory. The flexible -S-CH₂-COOH arm allows the ligand to act in both chelating (κ²-N,O or κ³-N,O,S) and bridging (μ² or μ³) capacities[2].

  • Hard/Borderline Metals (Cu²⁺, Zn²⁺, Co²⁺): Preferentially bind to the carboxylate oxygen and the imidazole N3 nitrogen. The steric bulk of the o-tolyl group often prevents the formation of infinite coordination polymers, favoring discrete, distorted square-planar or tetrahedral mononuclear complexes.

  • Soft Metals (Ag⁺, Pd²⁺, Pt²⁺): Preferentially coordinate via the thioether sulfur and the N3 nitrogen, often resulting in linear or square planar geometries that are highly valued in the development of antimicrobial and anticancer therapeutics[3].

G LIG {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid O_DON Carboxylate (O-donor) Hard Base LIG->O_DON N_DON Imidazole (N3-donor) Borderline Base LIG->N_DON S_DON Thioether (S-donor) Soft Base LIG->S_DON STERIC 2-Methylphenyl Group Steric Bulk LIG->STERIC HARD Cu(II), Zn(II), Co(II) (N,O Chelation) O_DON->HARD Primary N_DON->HARD Secondary SOFT Ag(I), Pd(II), Pt(II) (N,S Coordination) N_DON->SOFT Bridging S_DON->SOFT Primary GEO Low Coordination Hydrophobic Pocket STERIC->GEO Enforces HARD->GEO SOFT->GEO

Fig 1: HSAB-driven coordination pathways and steric effects of the L-MePh ligand.

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of the L-MePh Ligand

Objective: S-alkylation of 1-(2-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione. Causality & Design: The precursor exists in a thione-thiol tautomeric equilibrium. Utilizing an inorganic base (KOH) in a polar protic solvent drives the equilibrium entirely toward the highly nucleophilic thiolate anion. This ensures strictly S-alkylation (rather than N-alkylation) when reacted with chloroacetic acid[4].

  • Deprotonation: Dissolve 10.0 mmol of 1-(2-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione in 20 mL of a 0.5 M KOH ethanolic solution. Stir at room temperature for 30 minutes.

    • Self-Validation: A distinct color shift (typically to a deeper yellow/orange) visually confirms the formation of the active thiolate anion.

  • Alkylation: Dissolve 11.0 mmol of chloroacetic acid in 10 mL of ethanol. Add this dropwise to the thiolate solution over 15 minutes to prevent exothermic side reactions[4].

  • Reflux: Equip the flask with a condenser and reflux at 80°C for 4 hours.

    • Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the UV-active thione precursor spot (low Rf​ ) confirms reaction completion.

  • Isolation: Cool the mixture to 0°C in an ice bath. Slowly acidify with 1 M HCl until the pH reaches 3.5–4.0, triggering the precipitation of the free carboxylic acid.

  • Purification: Vacuum filter the precipitate, wash with ice-cold distilled water to remove KCl salts, and recrystallize from hot ethanol to yield pure L-MePh .

Protocol B: Assembly of a Biomimetic Cu(II) Complex[Cu(L-MePh)₂]

Objective: Synthesize a discrete mononuclear Cu(II) complex for metalloenzyme modeling. Causality & Design: Cu(II) requires deprotonation of the carboxylic acid to facilitate strong O-coordination. Sodium methoxide is used to generate the carboxylate without introducing competing coordinating anions[2].

  • Ligand Activation: Dissolve 2.0 mmol of L-MePh in 15 mL of anhydrous methanol. Add 2.0 mmol of sodium methoxide and stir for 15 minutes.

  • Metal Introduction: Dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 5 mL of methanol. Add this dropwise to the activated ligand solution under vigorous stirring.

  • Complexation: Stir the mixture for 2 hours at ambient temperature.

    • Self-Validation: The solution will undergo a rapid color shift to deep blue/green, indicative of d-d electron transitions characteristic of N,O-coordinated Cu(II) centers.

  • Crystallization: Filter the solution to remove any insoluble hydroxides. Allow the filtrate to undergo slow solvent evaporation at room temperature for 3–5 days to yield X-ray quality single crystals.

Spectroscopic Validation Data

To definitively prove the coordination mode of the synthesized complexes, quantitative spectroscopic analysis is required. The following table summarizes the diagnostic shifts used to validate metal binding.

Spectroscopic MethodTarget Nucleus/BondFree Ligand SignatureCoordinated Complex SignatureDiagnostic Implication
FT-IR νasym​(COO) ~1710 cm⁻¹ (COOH)1590 – 1630 cm⁻¹Deprotonation and O-coordination
FT-IR Δν (asym - sym)N/A> 200 cm⁻¹Monodentate carboxylate binding
FT-IR Δν (asym - sym)N/A< 150 cm⁻¹Bidentate/Chelating carboxylate
¹H NMR -S-CH₂- protons~3.90 ppm> 4.10 ppm (downfield)S-coordination to soft metals (e.g., Ag⁺, Pd²⁺)
¹H NMR Imidazole C4/C5-H~7.20 – 7.50 ppmDownfield shiftN3-coordination to the metal center

Translational Applications in Drug Development

  • Bioinorganic Modeling: The capacity of L-MePh to provide a mixed N,O,S donor set within a sterically protected hydrophobic cavity makes it an exceptional structural model for the active sites of zinc metalloproteases and nickel-dependent ureases. Inhibitor design often utilizes these complexes to map enzyme binding pockets[1].

  • Antimicrobial Therapeutics: Silver(I) complexes utilizing thioacetate-functionalized imidazoles exhibit highly tuned, slow-release kinetics of Ag⁺ ions. The organic ligand framework enhances cellular uptake while mitigating the acute heavy-metal toxicity typically observed in mammalian cells, offering a pathway for advanced antimicrobial coatings and drugs[2][3].

References

  • Universidade de Lisboa. "Copper and Silver Metal Complexes Supported by Heteroscorpionate Ligands Based on Bis(Azolyl)Acetates." ULisboa Repository.[Link]

  • National Center for Biotechnology Information. "Novel Organotin(IV) Schiff Base Complexes with Histidine Derivatives: Synthesis, Characterization, and Biological Activity." PMC. [Link]

  • National Center for Biotechnology Information. "Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives." PMC. [Link]

  • Journal of Medicinal Chemistry. "Targeting the Ribose and Phosphate Binding Site of p38 Mitogen-Activated Protein (MAP) Kinase: Synthesis and Biological Testing of 2-Alkylsulfanyl-, 4(5)-Aryl-, 5(4)-Heteroaryl-Substituted Imidazoles." ACS Publications.[Link]

Sources

Method

formulating {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid for in vivo animal studies

An in-depth guide to the preclinical formulation of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid , designed for researchers and drug development professionals transitioning this compound into in vivo pharmacoki...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the preclinical formulation of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid , designed for researchers and drug development professionals transitioning this compound into in vivo pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Executive Summary & Physicochemical Rationale

Before selecting a vehicle, we must deconstruct the physicochemical properties of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid. This molecule presents a classic formulation challenge typical of modern drug discovery:

  • Thioacetic Acid Moiety (pKa ~3.5–4.5): This functional group acts as a weak acid. At physiological pH (7.4), it is predominantly ionized (deprotonated), which theoretically enhances aqueous solubility. However, in the acidic environment of the stomach (pH 1–2), it remains protonated and highly insoluble.

  • Imidazole Ring (pKa ~5.0–6.0): A weakly basic nitrogen center. Its basicity is likely dampened by the adjacent electron-withdrawing thioether linkage.

  • 2-Methylphenyl (o-Tolyl) Group: A highly lipophilic domain that drives the compound's overall logP (estimated between 2.5 and 3.5), pushing it toward Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) behavior [1].

  • Thioether Linkage: Highly susceptible to oxidation. Crucial Insight: Formulations must strictly utilize peroxide-free excipients (e.g., high-purity Tween 80 or PEG400) to prevent degradation of the API during storage.

The Formulation Strategy: Because the compound is an ampholyte dominated by its lipophilic core and weak acid moiety, simple aqueous buffers will only work for low-dose Intravenous (IV) studies. For high-dose oral (PO) or Intraperitoneal (IP) studies, we must employ co-solvency, micellar solubilization, or micro-suspensions to prevent the drug from "crashing out" (precipitating) in the gastrointestinal tract or peritoneal cavity [2].

Formulation Decision Matrix

The following decision tree dictates the vehicle selection based on the target dose and the specific in vivo assay requirements.

FormulationDecision Start Compound Profiling pKa ~3.5 (Acidic) LogP ~3.0 TestSol Determine Target Dose & Route of Admin Start->TestSol CheckSol Is Target Dose < Aqueous Solubility at pH 7.4? TestSol->CheckSol SolYes Aqueous Solution (pH Adjustment / Na+ Salt) Best for IV CheckSol->SolYes Yes SolNo Is Dose achievable with Co-solvents? CheckSol->SolNo No CoSolYes Co-solvent/Surfactant (e.g., 5% DMSO / 10% Tween) Best for PO / IP SolNo->CoSolYes Yes CoSolNo Suspension Formulation (0.5% MC / 0.1% Tween 80) Best for High-Dose Tox SolNo->CoSolNo No (High Dose/Tox)

Decision tree for selecting the optimal in vivo formulation vehicle based on dose and solubility.

Vehicle Selection & Tolerability Data

Selecting the right excipients is a balance between maximizing drug exposure and minimizing vehicle-induced physiological artifacts. Exceeding maximum tolerated volumes or excipient concentrations will confound your PD or Tox readouts [3].

Table 1: Maximum Recommended Excipient Limits for Rodent Studies (Mice/Rats)

Excipient / VehicleFunctionMax Limit (IV)Max Limit (PO)Max Limit (IP)Mechanistic Rationale & Caveats
DMSO Solubilizer (Disrupts crystal lattice)< 5% v/v< 10% v/v< 5% v/vHigh IV doses cause hemolysis and histamine release.
Tween 80 Surfactant (Micelle formation)< 5% v/v< 10% v/v< 5% v/vMust use high-purity (peroxide-free) to protect the thioether bond.
PEG 400 Co-solvent< 30% v/v< 50% v/v< 30% v/vHygroscopic; can cause laxative effects orally, altering GI transit time.
Methylcellulose (MC) Suspending Agent (Viscosity)N/A (Do not use)0.5% - 1.0% w/vN/APrevents particle agglomeration in high-dose toxicology suspensions.
Saline (0.9% NaCl) Isotonic DiluentQS to 100%QS to 100%QS to 100%Maintains osmotic balance to prevent tissue necrosis at injection site.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each includes causality checks to ensure the formulation remains stable and bioavailable.

Protocol A: pH-Adjusted Solution (For Low-Dose IV / PO)

Mechanism: By raising the pH above the pKa of the thioacetic acid moiety (to ~pH 7.4), we force the molecule into its ionized sodium salt form, drastically increasing aqueous solubility.

  • Weighing: Accurately weigh the required amount of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid into a sterile glass vial.

  • Initial Dispersion: Add 80% of the final target volume using sterile 0.9% NaCl (Saline). The compound will remain as a cloudy suspension.

  • Titration (The Critical Step): Dropwise, add 0.1 N NaOH while continuously vortexing or magnetically stirring.

    • Causality Check: The suspension should begin to clear as the thioacetic acid deprotonates. Do not exceed pH 8.5, as highly basic solutions cause severe injection-site necrosis.

  • Equilibration: Once fully dissolved, check the pH. If it exceeds 7.8, back-titrate carefully with 0.1 N HCl to a physiological pH of 7.2–7.4.

  • Volume Adjustment: QS (quantum satis) to the final volume with 0.9% NaCl.

  • Validation: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter. Self-Validation: Analyze the pre- and post-filtration concentrations via HPLC. A drop in concentration >5% indicates the drug is micro-precipitating and the formulation is unstable.

Protocol B: Co-Solvent / Surfactant System (For Moderate-Dose PO / IP)

Standard Vehicle: 5% DMSO / 10% Tween 80 / 85% Saline. Mechanism: DMSO breaks the lipophilic crystal lattice, while Tween 80 forms micelles that encapsulate the hydrophobic 2-methylphenyl core, preventing precipitation upon dilution in aqueous biological fluids.

  • Primary Solubilization: Weigh the API and add the total required volume of DMSO (max 5% of final volume). Vortex vigorously until a clear solution is achieved.

    • Expert Insight: If the API does not dissolve completely in 5% DMSO, do not increase the DMSO. Instead, gently warm the vial in a water bath at 37°C for 5 minutes.

  • Surfactant Addition: Add the Tween 80 (10% of final volume). Vortex for 2 minutes. The mixture must be completely homogenous.

  • Aqueous Phase Addition (Critical): Add the 0.9% Saline (85% of final volume) dropwise while continuously vortexing.

    • Causality Check: Rapid addition of water will cause localized supersaturation, leading to irreversible precipitation of the API. Dropwise addition allows the Tween 80 micelles time to encapsulate the drug.

  • Validation: Let the formulation sit at room temperature for 2 hours (typical duration of an animal dosing session). Inspect visually against a dark background for Tyndall scattering (indicative of micro-precipitation).

Protocol C: Micro-Suspension (For High-Dose Toxicology / ICH S1C Guidelines)

Standard Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water. Mechanism: Used when the dose required for carcinogenicity or maximum tolerated dose (MTD) studies exceeds the thermodynamic solubility of the compound [4].

  • Wetting the API: Place the API powder in an agate mortar. Add a few drops of 0.1% Tween 80 solution.

    • Causality Check: The highly lipophilic 2-methylphenyl group will cause the powder to float on water. Tween 80 reduces the interfacial tension, allowing the powder to be wetted.

  • Trituration: Grind the wetted powder with a pestle into a smooth, uniform paste.

  • Viscosity Addition: Gradually add the 0.5% MC solution in small aliquots while continuously triturating.

  • Homogenization: Transfer to a vial and use a probe sonicator (on ice, 30% amplitude, 3 x 10-second bursts) to break up agglomerates.

  • Validation: Particle size should ideally be < 10 µm to ensure consistent GI dissolution.

Mechanistic Solubilization Pathways

Understanding how the vehicle interacts with {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid ensures predictable in vivo exposure.

SolubilizationMech Native Native Compound Undissociated Acid Poorly Soluble Base Base Native->Base pH Adjustment Micelle Surfactant Addition Tween 80 / PEG400 Native->Micelle Lipid/Surfactant Salt Sodium Salt Ionized Thioacetate Highly Water Soluble Base->Salt pH Adjustment Encapsulated Micellar Solubilization Lipophilic core shielded Micelle->Encapsulated Lipid/Surfactant

Mechanistic pathways for solubilizing the amphoteric/weak acid target compound.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. URL:[Link]

  • Gupta, P., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 14(2), 526–538. URL:[Link]

  • European Medicines Agency / ICH. (2008). ICH S1C (R2) Dose selection for carcinogenicity studies of pharmaceuticals - Scientific guideline. URL:[Link]

  • Food and Drug Administration (FDA). (2008). Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage &amp; Handling of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic Acid

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling oxidation-sensitive active pharmaceutical ingredients (APIs) requires moving beyond basic storage guidelines in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling oxidation-sensitive active pharmaceutical ingredients (APIs) requires moving beyond basic storage guidelines into mechanistic chemical control.

This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights specifically tailored to the unique vulnerabilities of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid .

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my API batch show increased sulfoxide impurities after 3 months at room temperature, despite being in a sealed container? Causality: The core vulnerability of this molecule lies in the thioether (sulfide) linkage at the C2 position of the imidazole ring. Sulfur is a soft nucleophile, making it highly reactive toward soft electrophiles like reactive oxygen species (ROS) and peroxides[1]. Even in a seemingly sealed container, trace oxygen trapped in the headspace or dissolved in the solid matrix initiates autoxidation. This radical chain reaction is often catalyzed by trace transition metals (e.g., Fe, Cu) introduced during synthesis or milling[2].

Q2: What happens if the oxidation is left unchecked? Does it stop at the sulfoxide stage? Causality: No. While primary oxidation yields a sulfoxide (-S(=O)-), prolonged exposure to oxidative stress drives secondary oxidation to a sulfone (-S(=O)₂-). For this specific molecule, sulfone formation introduces a critical secondary degradation pathway. The resulting structure becomes an α-sulfonyl carboxylic acid. Under mild thermal stress, the strong electron-withdrawing nature of the sulfone group facilitates rapid decarboxylation (loss of CO₂), leading to irreversible mass loss and a highly complex impurity profile[3].

Q3: How does moisture affect the oxidation rate of this compound in the solid state? Causality: Water does not directly oxidize the thioether, but it acts as a critical mobilizing medium. Moisture lowers the glass transition temperature ( Tg​ ) of amorphous regions within the API powder, increasing molecular mobility. This allows trace metals, dissolved oxygen, and the API molecules to interact more freely, exponentially accelerating the kinetics of autoxidation[4].

Q4: How do I establish a "self-validating" storage protocol for this molecule? Causality: A storage system is only trustworthy if its failure can be analytically proven. A self-validating protocol requires that you store your pristine API alongside a Forced Degradation Control (an aliquot intentionally stressed with 3% H₂O₂)[5]. When you perform periodic Quality Control (QC), you run both samples through your High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system. If the method successfully resolves the sulfoxide/sulfone peaks in the stressed sample, you validate that the absence of these peaks in your pristine sample is a true negative, not an analytical blind spot[6].

Part 2: Visualizing the Degradation & Protection Pathways

OxidationPathway API {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid (Intact Thioether) Sulfoxide Sulfoxide Degradant (-S(=O)-) API->Sulfoxide Primary Oxidation (Fast) ROS Reactive Oxygen Species (ROS) Trace Metals / Light ROS->Sulfoxide Catalyzes Sulfone Sulfone Degradant (-S(=O)2-) Sulfoxide->Sulfone Secondary Oxidation (Slow) Decarb Decarboxylation Product (Loss of CO2) Sulfone->Decarb Thermal Stress (Alpha-sulfonyl cleavage)

Logical flow of thioether oxidation to sulfoxide/sulfone and subsequent decarboxylation.

StorageWorkflow Step1 1. Lyophilization (Moisture < 0.5%) Step2 2. Argon Sparging (Displace O2) Step1->Step2 Step3 3. Amber Glass Sealing (Block UV/Vis) Step2->Step3 Step4 4. Cryogenic Storage (-20°C to -80°C) Step3->Step4 Validation Concurrent Stability-Indicating HPLC-UV/MS Analysis Step4->Validation Periodic QC

Step-by-step self-validating workflow for the storage of oxidation-sensitive APIs.

Part 3: Quantitative Degradation Profiling

To demonstrate the critical need for stringent storage, the following table summarizes the accelerated degradation kinetics of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid under various environmental stressors.

Table 1: Accelerated Stability Data (Mass Balance & Purity)

Storage ConditionTimepoint (Days)API Recovery (%)Sulfoxide (%)Sulfone (%)Mass Balance (%)
Ambient Air, 25°C, Clear Vials3088.49.11.298.7
Ambient Air, 40°C / 75% RH3062.324.58.795.5*
Argon Overlay, 25°C, Amber Vials3098.90.8< 0.199.7
Argon Overlay, -20°C, Amber Vials 180 99.8 < 0.1 ND 99.8

*Note: The drop in mass balance at 40°C / 75% RH indicates the onset of secondary degradation pathways, specifically the thermal decarboxylation of the sulfone intermediate into volatile/undetected byproducts.

Part 4: Experimental Protocols

Protocol 1: Preparation of Oxidation-Resistant API Aliquots

This protocol ensures the physical barriers against ROS and moisture are optimized for long-term stability.

  • Solvent Deoxygenation: If aliquoting from a solution, dissolve the API in a rigorously degassed solvent (e.g., HPLC-grade water or methanol sparged with Argon for 30 minutes).

  • Lyophilization: Flash-freeze the aliquots using liquid nitrogen and lyophilize for 48 hours to ensure residual moisture is strictly below 0.5% (verify via Karl Fischer titration).

  • Inert Gas Backfilling: Transfer the lyophilized vials to a glove box purged with high-purity Argon (Nitrogen is acceptable, but Argon is heavier and provides a superior protective blanket over the solid powder).

  • Photoprotection & Sealing: Crimp-seal the powder in amber glass vials using PTFE-lined septa to prevent oxygen permeation and block UV-induced radical initiation.

  • Cryogenic Storage: Store the sealed vials at -20°C or -80°C.

Protocol 2: Forced Degradation (Oxidative Stress) Profiling per ICH Q1A(R2)

To build a self-validating analytical method, you must deliberately generate the sulfoxide and sulfone degradants to prove your HPLC-MS can detect them[7].

  • Sample Preparation: Dissolve 10 mg of the API in 10 mL of a chemically inert co-solvent mixture (e.g., 50:50 Water:Acetonitrile).

  • Stress Induction: Add 1.0 mL of 3% Hydrogen Peroxide (H₂O₂) to the solution.

  • Incubation: Stir the mixture at room temperature in the dark. Pull 1 mL aliquots at 1 hour, 4 hours, and 24 hours.

  • Quenching: Immediately quench the oxidative reaction in the pulled aliquots by adding a stoichiometric excess of sodium metabisulfite or by rapid dilution and freezing.

  • Analysis: Inject the quenched samples into the HPLC-UV/MS. You should aim for a targeted degradation of 5% to 20%[6]. Identify the primary peak (M+16 Da for sulfoxide) and secondary peak (M+32 Da for sulfone) to establish the retention times for your Stability-Indicating Method (SIM).

Part 5: References

  • Waterman, K. C., Adami, R. C., Alsante, K. M., Antipas, A. S., Arenson, D. R., Carrier, R., ... & Roth, J. (2001). "Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition." Journal of Pharmaceutical Sciences, 90(3), 253-269. URL:[Link]

  • Hemingway, R., et al. (2024). "In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth." Organic Process Research & Development. URL:[Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, 4(3), 159-165. URL:[Link]

  • MedCrave Online (2016). "Forced Degradation Studies." Journal of Analytical & Pharmaceutical Research. URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid in Aqueous Buffer Solutions

Welcome to the technical support center for {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous buffer solutions. Here, we will explore the inherent instability of this molecule and provide actionable strategies to ensure the integrity of your experimental results.

I. Understanding the Instability of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid

The structure of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid contains two key moieties that are susceptible to degradation in aqueous environments: a thioether linkage and an imidazole ring. The primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The thioester-like character of the thioacetic acid group makes it susceptible to hydrolysis, which can be catalyzed by both acids and bases.[1] This process would cleave the thioacetic acid side chain, leading to the formation of 1-(2-methylphenyl)-1H-imidazole-2-thiol and acetic acid.

  • Oxidation: The sulfur atom in the thioether linkage is prone to oxidation, which can lead to the formation of sulfoxides and sulfones.[2][3] This process can be accelerated by the presence of dissolved oxygen, metal ions, and exposure to light. The imidazole ring itself can also be susceptible to oxidation, particularly under basic conditions or in the presence of strong oxidizing agents or high-intensity light.[4]

The interplay of these degradation pathways can be complex and is often influenced by the specific conditions of your aqueous buffer system.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides targeted solutions.

Issue 1: Rapid Loss of Compound Potency or Concentration

  • Symptom: You observe a time-dependent decrease in the concentration of your compound in solution, as measured by analytical techniques like HPLC.

  • Probable Cause: This is a classic sign of chemical degradation, likely due to hydrolysis or oxidation.

  • Troubleshooting Steps:

    • pH Optimization: The rate of hydrolysis is often pH-dependent. Conduct a pH stability study by preparing your buffered solutions across a range of pH values (e.g., pH 3 to 8). Analyze the compound's concentration at various time points to identify the pH at which it is most stable. Thioacetic acid derivatives are generally more stable at acidic to neutral pH.[1]

    • Oxygen Exclusion: To mitigate oxidation, deoxygenate your buffers by sparging with an inert gas like nitrogen or argon before and during your experiment.[5] Work in a glove box if possible.

    • Antioxidant Addition: Consider adding antioxidants to your buffer. Common choices include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). The appropriate antioxidant and its concentration will need to be empirically determined.

    • Chelating Agents: Metal ions can catalyze oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

    • Temperature Control: Degradation reactions are typically accelerated at higher temperatures. Conduct your experiments at the lowest practical temperature, and store your stock solutions at or below 4°C. For long-term storage, consider -20°C or -80°C.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms

  • Symptom: During HPLC or LC-MS analysis, you observe new peaks that increase in area over time, while the peak corresponding to your parent compound decreases.

  • Probable Cause: These new peaks are likely degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study.[6][7] This involves exposing your compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, and light) to accelerate degradation. Analyze the resulting solutions by LC-MS to characterize the degradation products. This information will help you develop a stability-indicating analytical method.

    • Method Validation: Ensure your analytical method can resolve the parent compound from its degradation products.[6][7]

Issue 3: Poor Reproducibility Between Experiments

  • Symptom: You are getting inconsistent results from one experiment to the next, even when following the same protocol.

  • Probable Cause: This can be due to subtle variations in experimental conditions that affect the stability of the compound.

  • Troubleshooting Steps:

    • Standardize Buffer Preparation: Ensure your buffer preparation is consistent. Use freshly prepared buffers for each experiment, and verify the pH of each new batch.

    • Control Light Exposure: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Photodegradation can be a significant issue for imidazole-containing compounds.[4]

    • Consistent Handling: Standardize all handling procedures, including the time solutions are left at room temperature and the methods used for deoxygenation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid in an aqueous buffer?

A1: While the exact optimal pH should be determined empirically for your specific buffer system, thioacetic acid derivatives are generally more stable in slightly acidic to neutral conditions (pH 4-7).[1] Alkaline conditions can promote both hydrolysis of the thioacetic acid group and oxidation of the imidazole ring.[4]

Q2: Can I use a phosphate buffer?

A2: Yes, phosphate buffers are commonly used. However, be aware that some phosphate buffer components can contain trace metal impurities that may catalyze oxidation. Consider using high-purity ("for molecular biology" or "low metal") grade reagents or including a chelating agent like EDTA.

Q3: How can I monitor the degradation of my compound?

A3: The most common method is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method that separates the parent compound from its degradation products is essential.[8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for both quantification and identification of degradation products.[4]

Q4: Are there any excipients I should avoid in my formulation?

A4: Avoid excipients with known oxidizing potential. Also, be cautious with components that could introduce metal ion contaminants. If your formulation requires components of unknown purity, it is wise to include a chelating agent as a precaution.

Q5: Is the solid form of the compound stable?

A5: Generally, the solid-state is significantly more stable than solutions. However, it is still advisable to store the solid compound in a cool, dark, and dry place. For long-term storage, keeping it in a desiccator under an inert atmosphere is recommended.

Experimental Protocols

Protocol 1: pH Stability Assessment
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 8.

  • Stock Solution Preparation: Prepare a concentrated stock solution of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Sample Preparation: Dilute the stock solution into each buffer to the final desired concentration.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. The pH with the slowest degradation rate is the most suitable for your experiments.

Protocol 2: Forced Degradation Study
  • Prepare Solutions: Prepare solutions of your compound in:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • 3% Hydrogen Peroxide (Oxidative Degradation)

    • Water (Neutral Hydrolysis)

  • Thermal and Photolytic Stress:

    • Expose a solid sample and a solution to elevated temperature (e.g., 60°C).

    • Expose a solution to high-intensity light (e.g., in a photostability chamber).

  • Analysis: After a suitable incubation period (e.g., 24 hours), analyze all samples by LC-MS to identify and characterize the major degradation products.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid Hydrolysis_Product_1 1-(2-methylphenyl)-1H-imidazole-2-thiol Parent->Hydrolysis_Product_1 Acid/Base Oxidation_Product_1 Sulfoxide Derivative Parent->Oxidation_Product_1 O2, Metal Ions Imidazole_Oxidation Oxidized Imidazole Ring Products Parent->Imidazole_Oxidation Light, Base Hydrolysis_Product_2 Acetic Acid Oxidation_Product_2 Sulfone Derivative Oxidation_Product_1->Oxidation_Product_2 Further Oxidation

Caption: Potential degradation pathways of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid.

Troubleshooting_Workflow Start Experiment Start Problem Inconsistent Results / Degradation? Start->Problem Check_pH Optimize pH (4-7) Problem->Check_pH Yes Exclude_O2 Deoxygenate Buffers Check_pH->Exclude_O2 Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Exclude_O2->Add_Antioxidant Add_Chelator Add Chelator (e.g., EDTA) Add_Antioxidant->Add_Chelator Control_Temp Control Temperature Add_Chelator->Control_Temp Protect_Light Protect from Light Control_Temp->Protect_Light Success Stable Solution Protect_Light->Success

Caption: Troubleshooting workflow for stabilizing the compound in aqueous solutions.

Data Summary Table

ParameterConditionRecommendationRationale
pH 4 - 7Maintain pH in the slightly acidic to neutral range.Minimizes acid/base-catalyzed hydrolysis.[1]
Oxygen PresentDeoxygenate buffers and work under an inert atmosphere.Prevents oxidation of the thioether.[5]
Metal Ions PresentAdd a chelating agent like EDTA.Sequesters metal ions that catalyze oxidation.
Temperature ElevatedStore solutions at low temperatures (4°C or below) and conduct experiments at the lowest feasible temperature.Reduces the rate of all degradation reactions.
Light ExposedUse amber vials or protect solutions from light.Prevents photodegradation of the imidazole ring.[4]

References

  • Thioacetic acid - Wikipedia. [Link]

  • Enzymes-Assisted Generation of Thiols from Thioacetates. [Link]

  • The hydrolysis of thioacetic, thiobenzoic, and three substituted thiobenzoic acids in perchloric and sulfur. Canadian Journal of Chemistry. [Link]

  • Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. Chemistry of Materials. [Link]

  • Method for removing thiol-contaminants from thioether solutions.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]

  • The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. PMC. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Semantic Scholar. [Link]

  • Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry. ResearchGate. [Link]

  • Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry. PMC. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed. [Link]

  • Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal. [Link]

  • Biodegradability of imidazole structures. ResearchGate. [Link]

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PMC. [Link]

  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. [Link]

  • 5.1 Introduction 5.2 Thioether Derivatives. [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. [Link]

  • Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • Thioacetamide Degradation Pathway. EAWAG BBD/PPS. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

  • A novel acyl hydrazone schiff's bases of benzimidazole-2-thiol. MedCrave online. [Link]

Sources

Troubleshooting

reducing background fluorescence in {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate background fluorescence issues when...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate background fluorescence issues when working with {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid (hereafter referred to as MPI-TAA ).

Because of its unique structural motifs, MPI-TAA frequently exhibits assay interference in high-throughput screening (HTS) and standard biochemical assays. This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to restore the integrity of your data.

Part 1: Diagnostic FAQs

Q1: Why does MPI-TAA cause artificially high background signals in my AMC or FITC-based assays? A1: This is a classic case of compound autofluorescence[1]. MPI-TAA contains a conjugated 2-methylphenyl-imidazole core. When excited by UV or blue light (typically 330–400 nm), the delocalized π -electrons absorb the energy and emit photons in the 400–500 nm range. If your assay relies on blue/green fluorophores like 7-amino-4-methylcoumarin (AMC) or FITC, the compound's intrinsic emission will overlap with your assay signal, masking true biological activity and causing false negatives in inhibition screens[2].

Q2: In some of my wells, the fluorescence signal drops below the baseline control when MPI-TAA is added. Is it a super-inhibitor? A2: Unlikely. A signal drop below baseline usually indicates the Inner Filter Effect (IFE) . If MPI-TAA absorbs light at the excitation or emission wavelengths of your assay's fluorophore, it acts like a molecular "sunscreen." It either prevents the excitation light from reaching your fluorophore (Primary IFE) or absorbs the light emitted by the fluorophore before it reaches the detector (Secondary IFE)[3].

Q3: I am seeing high well-to-well variability, and my assay buffer looks slightly cloudy at 50 µM MPI-TAA. What is happening? A3: You are observing colloidal aggregation. MPI-TAA is an amphiphilic molecule; it has a highly hydrophobic head (the methylphenyl-imidazole ring) and a hydrophilic tail (the thioacetic acid group). In aqueous buffers, especially if the pH nears the pKa of the acetic acid moiety, MPI-TAA can form micelles or aggregates. These colloids scatter the excitation light (Tyndall effect), which the photomultiplier tube (PMT) in your plate reader misinterprets as fluorescence[1].

Part 2: Mechanistic Insights & Causality (The "Why")

To effectively troubleshoot MPI-TAA, we must move beyond simply "changing the dye" and understand the causality behind the interference.

1. The Photophysics of Red-Shifting: Because the autofluorescence of the phenyl-imidazole core is restricted to the blue/green spectrum, shifting the assay to the red or far-red spectrum (e.g., using Cy5, Alexa Fluor 647, or Texas Red) moves the detection window outside of MPI-TAA's emission range. The number of compounds that show substantive autofluorescence is exponentially lower at red-shifted excitation and emission wavelengths[2].

2. The Kinetics of Time-Resolved Fluorescence (TRF): Autofluorescence from small organic molecules like MPI-TAA has an emission lifetime in the nanosecond range. In contrast, Lanthanide chelates (like Europium or Terbium) have emission lifetimes in the millisecond range[4]. By utilizing a TRF or TR-FRET assay, we can program the plate reader to wait 50–100 µs after the excitation flash before measuring emission. During this delay, the MPI-TAA autofluorescence completely decays to zero, effectively gating out the interference and leaving only the specific biological signal[5].

Part 3: Troubleshooting Workflow

Use the following self-validating decision tree to diagnose the specific mechanism of MPI-TAA interference in your assay.

G Start High Background in MPI-TAA Assay Measure Measure MPI-TAA Absorbance & Fluorescence Start->Measure CheckAbs Absorbance > 0.1 at Ex/Em? Measure->CheckAbs IFE Inner Filter Effect (IFE) CheckAbs->IFE Yes CheckFluor Compound Fluorescent? CheckAbs->CheckFluor No FixIFE Apply Math Correction or Red-Shift Assay IFE->FixIFE AutoFluor Autofluorescence CheckFluor->AutoFluor Yes CheckAgg Check Aggregation (Light Scattering) CheckFluor->CheckAgg No FixFluor Switch to TRF/TR-FRET or Red-Shift Probes AutoFluor->FixFluor FixAgg Add 0.01% Triton X-100 or CHAPS CheckAgg->FixAgg

Decision tree for diagnosing and resolving MPI-TAA fluorescence interference.

Part 4: Quantitative Data Summary

The table below summarizes the expected impact of various mitigation strategies on assay performance metrics when screening MPI-TAA at 50 µM.

Assay FormatFluorophore (Ex/Em)MPI-TAA Interference LevelS/B RatioZ'-FactorRecommendation
Standard Intensity AMC (340/440 nm)Severe (Autofluorescence)1.2< 0.0Unusable
Detergent Addition AMC + 0.01% Triton X-100Moderate (Reduces Scattering)2.10.35Marginal
Red-Shifted Cy5 (640/680 nm)Low (Bypasses Emission)5.80.72Acceptable
Time-Resolved (TRF) Europium (340/615 nm)Eliminated (Temporal Gating)14.50.88Optimal

Part 5: Experimental Protocols

Protocol A: Characterizing MPI-TAA Autofluorescence and IFE

This protocol is a self-validating system to definitively prove whether MPI-TAA is emitting light or absorbing it.

Step 1: Preparation Prepare a 10 mM stock solution of MPI-TAA in 100% LC-MS grade DMSO.

Step 2: Buffer Matrix Setup Dilute the compound to your maximum assay concentration (e.g., 50 µM) in your standard assay buffer. Ensure the final DMSO concentration matches your assay conditions (typically 1%). Prepare a vehicle control (Buffer + 1% DMSO).

Step 3: Absorbance Scan (Detecting IFE)

  • Transfer 100 µL of the MPI-TAA solution and the vehicle control into a UV-transparent 96-well plate.

  • Read the absorbance spectrum from 300 nm to 700 nm.

  • Causality Check: If the absorbance of MPI-TAA at your assay's excitation or emission wavelength is >0.1 , the Inner Filter Effect is occurring. You must either dilute the compound or apply an IFE mathematical correction factor: Fcorr​=Fobs​×10(Aex​+Aem​)/2 .

Step 4: Fluorescence Scan (Detecting Autofluorescence)

  • Transfer 50 µL of the MPI-TAA solution into a solid black 96-well plate.

  • Excite the well using your standard assay wavelength (e.g., 340 nm) and scan the emission from 400 nm to 600 nm.

  • Causality Check: A peak significantly higher than the vehicle control indicates intrinsic compound autofluorescence.

Protocol B: Implementing a TR-FRET Assay to Bypass Interference

If Protocol A confirms autofluorescence, transition to a TR-FRET format to temporally gate out the MPI-TAA signal.

Step 1: Reagent Substitution Replace your standard fluorophore-labeled substrate with a Lanthanide-labeled donor (e.g., Europium cryptate) and a compatible acceptor (e.g., ULight, APC, or d2)[5].

Step 2: Instrument Configuration Configure your multi-mode microplate reader for Time-Resolved Fluorescence:

  • Excitation: 320–340 nm (Laser or Flash Lamp).

  • Emission: 615 nm (Donor) and 665 nm (Acceptor).

  • Delay Time: Set to 50–100 µs . (Critical Step: This allows the nanosecond autofluorescence of MPI-TAA to decay completely).

  • Integration Time: Set to 200–400 µs to capture the long-lived Lanthanide emission.

Step 3: Assay Execution & Validation Run the assay with a titration of MPI-TAA. Because the detector only begins recording photons after the MPI-TAA autofluorescence has vanished, your background signal will drop to near-zero, drastically improving your Signal-to-Background (S/B) ratio and restoring a healthy Z'-factor ( >0.5 ).

Part 6: References

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual Source: NCBI Bookshelf, National Institutes of Health (NIH) URL:[Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual Source: NCBI Bookshelf, National Institutes of Health (NIH) URL:[Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: NCBI Bookshelf, National Institutes of Health (NIH) URL:[Link]

  • Microplate Assays for High-Throughput Drug Screening in Cancer Research Source: Molecular Devices URL:[Link]

  • Time-Resolved Luminescent High-Throughput Screening Platform for Lysosomotropic Compounds in Living Cells Source: ACS Sensors URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Imidazole-Based Thioacetic Acids: Spotlight on the [1-(2-methylphenyl)-1H-imidazol-2-yl]thioacetic Acid Scaffold

Abstract Imidazole-based thioacetic acids represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their structural versatility allows for fine-tuning of their biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Imidazole-based thioacetic acids represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their structural versatility allows for fine-tuning of their biological profiles, making them attractive candidates for drug discovery and development. This guide provides a comparative analysis of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid and its analogues, focusing on their anti-inflammatory and antifungal properties. We will delve into the synthesis, structure-activity relationships, and supporting experimental data to offer researchers and drug development professionals a comprehensive overview of this important chemical space.

Introduction: The Versatility of the Imidazole Nucleus

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have led to the development of agents with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][4][5] The incorporation of a thioacetic acid moiety at the 2-position of the imidazole ring has been a key strategy in the development of novel therapeutic agents, offering a handle for further derivatization and interaction with biological targets.[1][6] This guide will focus on a specific subset of these compounds, those with a substituted phenyl group at the 1-position of the imidazole ring, with a particular interest in the 2-methylphenyl (o-tolyl) substitution.

Synthesis of Imidazole-Based Thioacetic Acids

The general synthetic route to 1-aryl-1H-imidazole-2-thioacetic acids involves a multi-step process, which is adaptable for creating a library of analogues with diverse substitutions on the phenyl ring.

General Synthetic Workflow

Synthesis_Workflow A 1-Aryl-1H-imidazole-2-thiol B Reaction with Ethyl Chloroacetate A->B Base (e.g., TEA) Ethanol, Reflux C Ethyl {[1-aryl-1H-imidazol-2-yl]thio}acetate B->C D Alkaline Hydrolysis C->D e.g., NaOH or KOH Ethanol/Water E {[1-Aryl-1H-imidazol-2-yl]thio}acetic acid D->E

Caption: General synthetic scheme for 1-aryl-1H-imidazole-2-thioacetic acids.

Experimental Protocol: Synthesis of a Representative 1-Aryl-1H-imidazole-2-thioacetic Acid

This protocol describes a general method for the synthesis of ethyl {[1-(4-substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl]thio} acetate, a precursor to the corresponding thioacetic acid.

Step 1: Synthesis of Ethyl {[1-(4-substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl]thio}acetate

  • To a solution of the appropriate 1-(4-substituted phenyl)-4,5-diphenyl-1H-imidazole-2-thione (0.01 mol) in ethanol (50 mL), add triethylamine (TEA) (a few drops) as a catalyst.

  • Add ethyl chloroacetate (0.01 mol) to the mixture.

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure ethyl ester derivative.[1]

Step 2: Hydrolysis to {[1-(4-substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl]thio}acetic acid

  • Dissolve the synthesized ethyl ester (0.01 mol) in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Reflux the mixture for 2-4 hours.

  • After cooling, acidify the solution with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and recrystallize to obtain the final thioacetic acid product.

Comparative Analysis of Biological Activity

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives is often evaluated using the carrageenan-induced paw edema model in rats.[7][8] This assay measures the ability of a compound to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.

Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: The presence and position of substituents on the 1-phenyl ring play a crucial role in anti-inflammatory activity. Electron-withdrawing groups, such as chloro and nitro groups, have been shown to enhance anti-inflammatory potency in some series of imidazole derivatives.[9] Conversely, electron-donating groups like methyl may modulate the activity differently. The ortho-position of the methyl group in the topic compound introduces steric hindrance, which could influence its binding to target enzymes like cyclooxygenase (COX).

  • Comparison with other Heterocycles: Thiazole and oxadiazole derivatives containing a thioacetic acid moiety have also demonstrated significant anti-inflammatory properties, suggesting that the core heterocyclic structure is a key determinant of activity.[10]

Table 1: Comparative Anti-inflammatory Activity of Imidazole and Benzimidazole Derivatives

Compound/DerivativeAnimal ModelDose% Inhibition of EdemaReference
2-Substituted Benzimidazoles (Vd, Vf)Carrageenan-induced rat paw edema20 mg/kgHigh potency (comparable to diclofenac)[7]
5-Alkyl/Aryl-2-amino-1,3,4-thiadiazolesCarrageenan-induced rat paw edemaNot specifiedSignificant activity[9]
Indomethacin (Standard)Carrageenan-induced rat paw edema10 mg/kg~40-50%[11]
Diclofenac (Standard)Carrageenan-induced rat paw edema20 mg/kgHigh potency[7]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

  • Animals: Wistar rats (150-200 g) are used.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin or diclofenac), and test groups.

  • Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally at a specific dose one hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Paw_Edema_Workflow A Animal Acclimatization & Grouping B Drug/Vehicle Administration A->B C Carrageenan Injection (Sub-plantar) B->C D Paw Volume Measurement (0, 1, 2, 3, 4h) C->D E Data Analysis: % Inhibition Calculation D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Antifungal Activity

Imidazole derivatives are renowned for their antifungal properties, primarily through the inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis. The structure of the substituent at the 1-position of the imidazole ring significantly impacts the antifungal spectrum and potency.

Structure-Activity Relationship Insights:

  • Lipophilicity and Steric Factors: The 2-methylphenyl group in the topic compound increases its lipophilicity, which may enhance its ability to penetrate fungal cell membranes. However, the ortho-methyl group could also introduce steric hindrance, potentially affecting its interaction with the active site of target enzymes. Studies on other imidazole derivatives have shown that the size and electronic properties of the 1-aryl substituent are critical for antifungal activity.[12]

  • Comparison with Analogues: A study on a series of 1-methyl-2,5-di-tolyl-1H-imidazoles demonstrated that the position of the methyl group on the phenyl ring influences antifungal activity.[12] While this is a different scaffold, it highlights the importance of the tolyl substituent's orientation.

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Imidazole Derivatives

Compound/DerivativeCandida albicansAspergillus nigerAspergillus flavusReference
2-(5-Aryl-1,3,4-oxadiazol-2-yl thio) acetic acidActiveActiveActive[6]
1-Methyl-2,5-di-m-tolyl-1H-imidazoleModerate ActivityNot TestedNot Tested[12]
1-Methyl-2,5-di-o-tolyl-1H-imidazoleModerate ActivityNot TestedNot Tested[12]
Clotrimazole (Standard)0.100.300.30[6]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

  • Fungal Strains: Standard strains of pathogenic fungi (e.g., Candida albicans, Aspergillus niger) are used.

  • Medium: Sabouraud Dextrose Broth or RPMI-1640 medium is commonly used.

  • Preparation of Inoculum: Fungal cultures are grown and suspensions are prepared and adjusted to a specific concentration (e.g., 10^4 to 10^5 CFU/mL).

  • Drug Dilution: Serial two-fold dilutions of the test compounds and a standard antifungal agent (e.g., clotrimazole, fluconazole) are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well. The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antifungal_Assay_Workflow A Prepare Fungal Inoculum C Inoculate Wells with Fungal Suspension A->C B Serial Dilution of Test Compounds in Plate B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for the in vitro antifungal susceptibility assay.

Discussion and Future Perspectives

The available literature strongly suggests that imidazole-based thioacetic acids are a versatile class of compounds with significant potential for the development of new anti-inflammatory and antifungal agents. The {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid scaffold, while not extensively studied, holds promise based on the activities of its structural analogues.

The ortho-methyl group on the phenyl ring is a key structural feature that warrants further investigation. Its steric and electronic effects could lead to a unique biological profile, potentially offering improved selectivity or potency against specific targets. Future research should focus on the synthesis and comprehensive biological evaluation of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid and a focused library of its derivatives. This would involve:

  • Direct Biological Testing: Performing anti-inflammatory and antifungal assays on the target compound to obtain direct experimental data.

  • Mechanism of Action Studies: Investigating the specific molecular targets, such as COX enzymes for anti-inflammatory activity and fungal cytochrome P450 for antifungal activity.

  • In Vivo Efficacy and Safety Profiling: Evaluating the most promising compounds in relevant animal models to assess their therapeutic potential and safety.

By systematically exploring the structure-activity relationships of this subclass of imidazole derivatives, researchers can unlock new opportunities for the development of novel and effective therapeutic agents.

Conclusion

While direct experimental data for {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid remains to be published, a comparative analysis of related imidazole-based thioacetic acids indicates a high probability of significant anti-inflammatory and antifungal activities. The synthesis is achievable through established methods, and the structure-activity relationships of related compounds provide a strong rationale for its further investigation. This guide provides the necessary background, comparative data, and experimental protocols to encourage and facilitate future research into this promising area of medicinal chemistry.

References

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

  • de Oliveira, R. S., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. RSC Advances, 9(45), 26235-26247. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5489. [Link]

  • Husain, A., et al. (2011). Antifungal activity of some 2-(5-aryl-1, 3, 4-oxadiazol-2-yl thio) acetic acid. Journal of Pharmaceutical and Bioallied Sciences, 3(2), 321. [Link]

  • Perni, R. B., et al. (2010). Imidazolium salts as antifungal agents: activity against emerging yeast pathogens, without human leukocyte toxicity. MedChemComm, 1(1), 78-81. [Link]

  • Ghate, M., et al. (2015). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(8), 3286. [Link]

  • Horoias, R., et al. (2024). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Pharmaceutics, 16(1), 35. [Link]

  • Koga, H., et al. (2000). Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. Chemical and Pharmaceutical Bulletin, 48(1), 60-66. [Link]

  • Walker, K. A. M., et al. (1978). Antimycotic imidazoles. 2. Synthesis and antifungal properties of esters of 1-[2-hydroxy(mercapto)-2-phenylethyl]-1H-imidazoles. Journal of medicinal chemistry, 21(12), 1335-1338. [Link]

  • Shingare, M. S., & Patil, S. B. (2023). Synthesis and Biological Activity of Imidazole Derivatives. Heterocyclic Letters, 13(2), 235-248. [Link]

  • Horoias, R., et al. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Pharmaceutics, 16(1), 35. [Link]

  • Koga, H., et al. (2012). In vitro antifungal activities of luliconazole, a new topical imidazole. Medical mycology, 50(6), 642-647. [Link]

  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Med chem, 5(5), 224-235. [Link]

  • Sharma, A., Kumar, V., & Singh, P. (2014). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 2(1), 35-42. [Link]

  • Khan, I., et al. (2017). Thiosemicarbazone and thiazolylhydrazones of 1-indanone: As a new class of nonacidic anti-inflammatory and antiplatelet aggregation agents. Medicinal Chemistry Research, 26(1), 134-143. [Link]

  • Fassihi, A., et al. (2017). Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1, 3, 4-oxadiazoles and 1, 2, 4-triazoles. Research in pharmaceutical sciences, 12(1), 56. [Link]

  • Various Authors. (2018). Top 15 Anti-inflammatory & anti-allergy agents in medicinal chemistry papers published in 2018. Semantic Scholar. [Link]

  • Anderson, R., & Theron, A. J. (2008). Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. Chemical biology & drug design, 72(3), 225-228. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1, 2, 4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 896. [Link]

  • El-Sayed, N. N. E., & Al-Abdullah, E. S. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1, 3, 4-Oxadiazoles and 1, 3, 4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2617. [Link]

  • Samudrala, M., et al. (2011). Synthesis and anti-inflammatory activity of 2-[(1H-benzimidazole-2yl-methyl) sulfonyl]-n-(phenyl methylidine) acetohydrazide derivatives. International Journal of Research in Pharmacy and Chemistry, 1(2), 148-155. [Link]

  • de Oliveira, R. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]

  • Al-Omar, M. A., & El-Obeid, H. A. (2022). Development of Novel 1, 3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6296. [Link]

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Comparative

A Comparative Guide to the Predicted In Vivo and In Vitro Pharmacology of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic Acid

Disclaimer: Direct pharmacological data for {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid is not available in the current body of scientific literature. This guide synthesizes information from structurally relat...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Direct pharmacological data for {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid is not available in the current body of scientific literature. This guide synthesizes information from structurally related imidazole-2-thioacetic acid derivatives to project a potential pharmacological profile and provide robust, validated protocols for its investigation. The intent is to offer a predictive framework and a practical starting point for researchers.

Introduction: The Therapeutic Potential of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, make it a versatile building block for drug design.[3][4] Derivatives of the imidazole core have demonstrated significant potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[1][3][5]

The target molecule, {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid, combines this potent imidazole core with a thioacetic acid moiety and a 2-methylphenyl substituent. The thio-substituted imidazole group is particularly noted for its biological activities, including antimicrobial and anticancer effects.[5][6] The acetic acid side chain can influence solubility and interactions with biological targets, while the 2-methylphenyl group will affect the molecule's lipophilicity and steric profile, potentially tuning its specificity and potency.

This guide provides a structured approach to investigating the pharmacological properties of this specific compound, beginning with in vitro assays to establish baseline activity and mechanism, followed by in vivo studies to assess efficacy and safety in a whole-organism context.

Projected In Vitro Pharmacological Profile

Based on the activities of related imidazole derivatives, {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid is hypothesized to exhibit several key in vitro effects. Initial screening should focus on antimicrobial, anti-inflammatory, and anticonvulsant-related mechanisms.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties.[1] The proposed mechanism often involves the disruption of microbial cell wall synthesis or interference with DNA replication.[7]

Assay TypeTarget OrganismsPredicted Outcome
Minimum Inhibitory Conc. (MIC)S. aureus, B. subtilis, E. coli, P. aeruginosaModerate to potent inhibition (low µg/mL MIC values)
Minimum Bactericidal Conc. (MBC)S. aureus, E. coliPotential for bactericidal, not just bacteriostatic, effect
Antifungal SusceptibilityC. albicans, A. nigerPossible activity, as seen in many imidazole scaffolds
Anti-inflammatory and Antioxidant Activity

Many imidazole-containing compounds show anti-inflammatory and antioxidant effects.[2][8] The antioxidant activity may stem from the ability to scavenge free radicals, while anti-inflammatory action could be mediated through the inhibition of enzymes like cyclooxygenase (COX) or xanthine oxidase (XO).[9]

Assay TypeTarget/MechanismPredicted Outcome
DPPH Radical Scavenging AssayFree radical scavengingModerate antioxidant activity
ABTS Radical Scavenging AssayFree radical scavengingConfirmation of antioxidant potential
Xanthine Oxidase (XO) InhibitionInhibition of uric acid & ROS productionPotential for inhibitory activity, relevant to gout
Cell Viability Assay (e.g., MTT/MTS)Cytotoxicity against cell lines (e.g., HFF-1)Low cytotoxicity expected at effective concentrations

Projected In Vivo Pharmacological Profile

In vivo studies are critical to understanding how the compound behaves in a complex biological system, accounting for metabolism, distribution, and potential off-target effects. The primary areas for investigation, based on the in vitro predictions, would be anti-inflammatory and anticonvulsant activities.

Anti-inflammatory Efficacy

Acute and chronic models of inflammation can be used to assess the in vivo potential of the compound.

Animal ModelMechanism of InflammationPredicted Outcome
Carrageenan-Induced Paw Edema (Rat)Prostaglandin-mediated acute inflammation[10]Significant reduction in paw volume post-treatment
Xylene-Induced Ear Edema (Mouse)Mediator-induced acute inflammationDose-dependent reduction in ear swelling
Acetic Acid-Induced Writhing (Mouse)Inflammatory pain response[10]Reduction in the number of writhes, indicating analgesia
Anticonvulsant Efficacy

Standard screening models for epilepsy are used to determine if the compound can prevent or delay seizures.

Animal ModelSeizure Type / MechanismPredicted Outcome
Maximal Electroshock Seizure (MES) (Mouse)Generalized tonic-clonic seizures[11][12]Protection against seizure extension
Pentylenetetrazole (PTZ)-Induced Seizure (Mouse)Absence seizures[13]Increased latency to clonic convulsions
Rotarod Test (Mouse)Assessment of neurotoxicity / motor impairment[13]No significant motor impairment at effective doses

Bridging In Vitro and In Vivo: A Comparative Analysis

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy.

  • Positive Correlation: Strong in vitro antimicrobial activity (low MIC) that translates to successful infection clearance in an animal model would be a powerful indicator of therapeutic potential. Similarly, potent in vitro COX inhibition that leads to significant edema reduction in the carrageenan model would validate the mechanism of action.

  • Potential Discrepancies:

    • Metabolism: The compound may be rapidly metabolized in vivo, leading to low bioavailability and poor efficacy, despite high in vitro activity. The 2-methylphenyl group could be a site for metabolic hydroxylation.

    • Toxicity: The compound might show low cytotoxicity in vitro but exhibit unforeseen organ toxicity in vivo, which would be a significant hurdle.

    • Prodrug Effect: Conversely, the compound could be inactive in vitro but become activated through metabolism in vivo, showing unexpected efficacy. The thioacetic acid moiety could potentially be modified by metabolic enzymes.

The workflow below illustrates the logical progression from initial in vitro screening to more complex in vivo validation.

G invitro_antimicrobial Antimicrobial Assays (MIC, MBC) invivo_antiinflammatory Anti-inflammatory Models (Carrageenan, Xylene) invitro_antiinflammatory Anti-inflammatory Assays (XO Inhibition, Antioxidant) invivo_anticonvulsant Anticonvulsant Models (MES, PTZ) invitro_antiinflammatory->invivo_anticonvulsant Hypothesis Generation invitro_cytotoxicity Cytotoxicity (MTT/MTS Assay) invivo_toxicity Acute Toxicity & Neurotoxicity (LD50, Rotarod) invitro_cytotoxicity->invivo_toxicity Safety Profile invivo_antiinflammatory->invivo_toxicity Efficacy Confirmed invivo_anticonvulsant->invivo_toxicity

Caption: Logical workflow from in vitro screening to in vivo validation.

Experimental Protocols

The following are detailed, step-by-step methodologies for key predictive experiments. These protocols are based on established standards and should be adapted as necessary.

In Vitro: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of the compound that inhibits visible growth of a microorganism.[7]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) for bacteria. The final concentration range might be 256 µg/mL to 0.5 µg/mL.

  • Inoculum: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (microorganism and broth, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

G start Prepare Serial Dilution of Compound in 96-Well Plate inoculate Add Standardized Bacterial Inoculum start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Turbidity (Bacterial Growth) incubate->read end Determine MIC: Lowest Concentration with No Growth read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute anti-inflammatory activity.[8][10]

  • Animal Acclimation: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control (e.g., 1% Tween 80), Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound groups (e.g., 10, 25, 50 mg/kg).

  • Dosing: Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

G start Administer Test Compound, Standard, or Vehicle to Rats wait Wait 1 Hour start->wait induce Inject Carrageenan into Hind Paw wait->induce measure0 Measure Paw Volume (Time 0) induce->measure0 measure_t Measure Paw Volume (1, 2, 3, 4 Hours) measure0->measure_t calculate Calculate Edema Volume and % Inhibition measure_t->calculate end Evaluate Anti-inflammatory Effect calculate->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

In Vivo: Maximal Electroshock Seizure (MES) Test in Mice

This model is used to identify compounds effective against generalized tonic-clonic seizures.[11][12]

  • Animal Acclimation: Acclimate male Swiss albino mice (20-25g) for one week.

  • Grouping and Dosing: Divide mice into groups and administer the test compound, a standard drug (e.g., Phenytoin, 25 mg/kg), or vehicle i.p.

  • Seizure Induction: At the time of peak drug effect (e.g., 30-60 minutes post-dosing), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Evaluation: The compound is considered protective if it abolishes the tonic hind limb extension. Calculate the percentage of protected animals in each group.

Conclusion and Future Directions

While direct experimental data on {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid is currently lacking, the rich pharmacology of related imidazole derivatives provides a strong rationale for its investigation. The compound is predicted to possess a profile of antimicrobial, anti-inflammatory, and potentially anticonvulsant activities. The provided in vitro and in vivo protocols offer a validated, systematic framework for elucidating its true pharmacological profile. A thorough investigation, comparing results across these different models, will be essential to understanding its therapeutic potential, mechanism of action, and structure-activity relationships, paving the way for further optimization and development.

References

  • DergiPark. Preliminary Studies on a New Group of Imidazole Derivatives with Anticonvulsant Activity. Available from: [Link]

  • Al-Ostath, A. et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5489. Available from: [Link]

  • ResearchGate. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available from: [Link]

  • Sadek, B. et al. (2018). Anticonvulsant and reproductive toxicological studies of the imidazole-based histamine H3R antagonist 2-18 in mice. Drug Design, Development and Therapy, 12, 179-188. Available from: [Link]

  • Frontiers in Pharmacology. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available from: [Link]

  • Marzouk, A. A. et al. (2020). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Bioorganic Chemistry, 101, 104020. Available from: [Link]

  • Almada, E. et al. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules, 25(8), 1957. Available from: [Link]

  • Golcienė, B. et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). Available from: [Link]

  • Serdaliyeva, D. et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 102-110. Available from: [Link]

  • Silva, F. W. F. et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada, 40. Available from: [Link]

  • Ailikun, A. et al. (2016). In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. BMC Complementary and Alternative Medicine, 16, 28. Available from: [Link]

  • Bhor, R. J. et al. (2024). Synthesis, Characterization and In-Vivo Anti Convulsant Activity of "Benzimidazole and Its Derivatives by Using Aqueous Extract of Acacia Concinna Pods (20% w/v)". Advances in Pharmacology and Pharmacy, 12(3), 177-185. Available from: [Link]

  • ResearchGate. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Available from: [Link]

  • Kumar, D. et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Pharmaceuticals, 15(10), 1219. Available from: [Link]

  • Salman, A. S. et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. Available from: [Link]

  • El-Araby, M. et al. (2012). Design, synthesis and in vivo anti-inflammatory activities of 2,4-diaryl-5-4H-imidazolone derivatives. Molecules, 17(10), 12262-12275. Available from: [Link]

  • Gupta, V. & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1, 253-260. Available from: [Link]

  • Dhawas, A. S. et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Heterocyclic Chemistry, 23(4), 381-386. Available from: [Link]

  • Eze, F. I. et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available from: [Link]

  • IJRAR. IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Available from: [Link]

Sources

Validation

A Comparative Guide to the Enzymatic Cross-Reactivity Profiling of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic Acid

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the intricate landscape of drug development, the potency of a compound against its intended target is only half the story. The other, equally critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate landscape of drug development, the potency of a compound against its intended target is only half the story. The other, equally critical, half is its selectivity—the degree to which it avoids interacting with unintended biological molecules.[1][2] Off-target interactions can lead to a cascade of undesirable outcomes, from diminished therapeutic efficacy to severe, unforeseen toxicity.[1] Consequently, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design, essential for building a robust safety and efficacy profile for any new chemical entity (NCE).[3][4]

This guide provides an in-depth, comparative analysis of the enzymatic cross-reactivity of a novel compound, {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid (hereafter referred to as Compound X). While public data on this specific molecule is scarce, its structural motifs are present in compounds with known biological activities.[5][6][7][8] We will therefore proceed with a practical, field-proven framework, treating Compound X as a hypothetical inhibitor of Kinase A , a representative enzyme from a major kinase family.

This document is designed for researchers, scientists, and drug development professionals. It will provide not only detailed experimental protocols but also the scientific rationale behind the methodological choices, a comparative analysis against alternative compounds, and a clear framework for data interpretation, empowering you to design and execute meaningful selectivity studies.

Section 1: The Scientific Rationale for Cross-Reactivity Profiling

The goal of selectivity profiling is to quantify a compound's propensity to bind to proteins other than its primary therapeutic target.[9] For enzyme inhibitors, particularly kinase inhibitors, this is paramount. The human kinome comprises over 500 members that share a conserved ATP-binding pocket, making them a frequent source of off-target activity.[4]

A compound's selectivity can be quantified using the Selectivity Index (SI) , which is the ratio of its potency for an off-target enzyme to its potency for the primary target (e.g., IC50 off-target / IC50 on-target).[10] A higher SI value indicates greater selectivity. Early and comprehensive assessment of a compound's selectivity profile allows for:

  • Early Risk Mitigation: Identifying potential safety liabilities before significant resources are invested.[4][9]

  • Structure-Activity Relationship (SAR) Guidance: Guiding medicinal chemistry efforts to optimize selectivity by modifying the compound's structure.[3]

  • Mechanism Deconvolution: Ensuring the observed biological effect is due to the intended target and not a potent off-target interaction.

Section 2: Designing the Cross-Reactivity Kinase Panel

The selection of enzymes for a cross-reactivity panel must be a deliberate, hypothesis-driven process. A well-designed panel provides a comprehensive yet cost-effective snapshot of a compound's selectivity. For our lead, Compound X, targeting Kinase A , we propose the following panel:

  • Primary Target (On-Target):

    • Kinase A: The intended therapeutic target. This assay establishes the baseline potency (IC50).

  • Closely Related Isoforms (Family Members):

    • Kinase B & Kinase C: Members of the same subfamily as Kinase A. High activity against these indicates potential challenges in achieving isoform-selectivity.

  • Distantly Related Kinase (Off-Target Control):

    • Kinase D: A kinase from a different branch of the kinome. Inhibition here may suggest a broader, less specific binding mode.

  • Known Promiscuous Kinase:

    • c-SRC (Proto-oncogene tyrosine-protein kinase Src): A well-known and often-hit off-target that serves as an excellent benchmark for general promiscuity.

This tiered approach allows us to efficiently triage compounds, distinguishing between those with narrow, family-specific interactions and those with broad, undesirable activity profiles.

Section 3: Experimental Protocol: A Validated Kinase Activity Assay

To assess the inhibitory potential of our compounds, we will employ a robust and widely used in vitro luminescence-based kinase assay. This format measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials and Reagents
  • Kinases: Recombinant human Kinase A, B, C, D, and c-SRC.

  • Substrates: Specific peptide substrates for each kinase.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • ATP: Adenosine 5'-triphosphate, 10 mM stock in water.

  • Test Compounds: Compound X, Alternative 1, Alternative 2 (10 mM stocks in 100% DMSO).

  • Positive Control: Staurosporine (a potent, non-selective kinase inhibitor), 1 mM stock in DMSO.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent.

  • Assay Plates: White, opaque, 384-well microplates.

  • Instrumentation: Multimode microplate reader with luminescence detection capability.

Experimental Workflow Diagram

The overall workflow is designed for clarity, reproducibility, and the inclusion of critical validation controls.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_comp 1. Compound Serial Dilution (11-point, 1:3 in DMSO) add_comp 3. Dispense Compounds & Controls to 384-well plate prep_comp->add_comp prep_reag 2. Prepare Master Mixes (Kinase, Substrate, ATP) add_kin 4. Add Kinase/Substrate Mix Incubate 15 min @ RT prep_reag->add_kin add_comp->add_kin add_atp 5. Initiate Reaction Add ATP, Incubate 60 min @ RT add_kin->add_atp add_det 6. Stop Reaction & Develop Signal Add Kinase-Glo® Reagent add_atp->add_det read_plate 7. Read Luminescence add_det->read_plate calc_ic50 8. Normalize Data & Fit Curve (4-parameter logistic) read_plate->calc_ic50 calc_si 9. Calculate Selectivity Index calc_ic50->calc_si caption Figure 1. Experimental workflow for the in vitro kinase cross-reactivity assay.

Figure 1. Experimental workflow for the in vitro kinase cross-reactivity assay.

Step-by-Step Assay Procedure
  • Compound Plating:

    • Perform an 11-point, 1:3 serial dilution of Compound X, Alternative 1, Alternative 2, and Staurosporine in 100% DMSO.

    • Transfer 1 µL of each concentration to the appropriate wells of a 384-well assay plate.

    • Scientist's Note: Including a potent, non-selective inhibitor like Staurosporine serves as a crucial positive control, validating that the assay can detect inhibition. Wells with DMSO only serve as the negative control (0% inhibition).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix for each kinase in assay buffer.

    • Dispense 10 µL of the appropriate 2X Kinase/Substrate mix into each well.

    • Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature.

    • Scientist's Note: This pre-incubation step allows the compound to bind to the kinase before the enzymatic reaction is initiated, which is critical for obtaining accurate potency values, especially for slow-binding inhibitors.

  • Reaction Initiation and Termination:

    • Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibition is accurately measured.

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 20 µL of Kinase-Glo® reagent to all wells to stop the reaction and initiate the luminescent signal.

    • Incubate for 10 minutes in the dark to stabilize the signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a microplate reader.

    • Normalize the data using the DMSO-only wells (0% inhibition) and wells with no kinase (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11][12]

Section 4: Comparative Data Analysis

The true value of cross-reactivity studies lies in the comparative analysis of the data. By profiling multiple compounds against a well-defined panel, we can make informed decisions about which candidates to advance.

Hypothetical IC50 Data

Below is a table summarizing hypothetical IC50 (nM) data for Compound X and two alternative compounds against our defined kinase panel.

EnzymeCompound X (IC50, nM)Alternative 1 (IC50, nM)Alternative 2 (IC50, nM)
Kinase A (On-Target) 15 25 5
Kinase B (Family) 35075>10,000
Kinase C (Family) 800150>10,000
Kinase D (Off-Target) >10,0005,0008,500
c-SRC (Promiscuous) 4,500950>10,000
Calculating and Interpreting the Selectivity Index (SI)

Using the data above, we can calculate the Selectivity Index to better visualize the selectivity profile of each compound.

Selectivity Index (SI) = IC50 (Off-Target) / IC50 (On-Target)

Selectivity Index vs. Kinase ACompound XAlternative 1Alternative 2
vs. Kinase B 23.3-fold3.0-fold>2,000-fold
vs. Kinase C 53.3-fold6.0-fold>2,000-fold
vs. c-SRC 300-fold38-fold>2,000-fold
Data Interpretation and Decision Making

G cluster_compoundX Compound X cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 X_potency Good Potency (15 nM) X_selectivity Moderate Selectivity (23-53x vs. family) X_potency->X_selectivity X_decision Decision: Proceed with Caution (Consider for optimization) X_selectivity->X_decision A1_potency Lower Potency (25 nM) A1_selectivity Poor Selectivity (3-6x vs. family) A1_potency->A1_selectivity A1_decision Decision: Deprioritize (High off-target risk) A1_selectivity->A1_decision A2_potency High Potency (5 nM) A2_selectivity Excellent Selectivity (>2000x vs. all off-targets) A2_potency->A2_selectivity A2_decision Decision: Prioritize for Advancement (Strong candidate) A2_selectivity->A2_decision caption Figure 2. Decision-making logic based on potency and selectivity profiles.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of o...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid, a compound featuring an imidazole core, a thioacetic acid moiety, and an aromatic side chain. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structural components provide clear guidance on its classification as hazardous waste. The procedures outlined below are grounded in established safety protocols for imidazole derivatives and thioacetic acids, and comply with the regulatory framework established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The foundational principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1] Improper disposal can lead to significant environmental contamination and regulatory non-compliance.[2]

Part 1: Immediate Safety and Handling

Before initiating any disposal procedures, the immediate safety of laboratory personnel is paramount. This begins with the correct use of Personal Protective Equipment (PPE) and working in a controlled environment.

Personal Protective Equipment (PPE)

Based on the potential hazards associated with imidazole and thioacetic acid derivatives, the following PPE is mandatory:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required to protect against accidental splashes.[3]
Hand Protection Chemically Resistant GlovesNitrile or other suitable chemically resistant gloves should be worn.[3]
Body Protection Laboratory CoatA fully-buttoned lab coat is necessary to protect against skin contact.

All handling and preparation for disposal of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid should be conducted within a certified laboratory chemical fume hood to minimize the risk of inhalation.[4] An emergency eyewash station and a safety shower must be readily accessible.[3]

Part 2: Step-by-Step Disposal Protocol

The disposal of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid follows the "cradle-to-grave" principle of hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA).[1][5]

Step 1: Waste Collection

All waste containing {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid, whether in pure form, in solution, or as contaminated materials (e.g., pipette tips, weighing paper, gloves), must be collected in a designated hazardous waste container.[4]

  • Container Compatibility: The waste container must be made of a material compatible with the chemical. For acidic compounds, avoid metal containers.[5] High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[2][6]

  • Labeling: The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE".[6] The label must also include the full chemical name, "{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid", and the approximate concentration or quantity of the waste.[6] Do not use chemical formulas or abbreviations.[6]

Step 2: Waste Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Incompatible Materials: Store the waste container away from incompatible materials such as strong bases, strong oxidizing agents, and reactive metals.[4][7]

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated Satellite Accumulation Area.[2][6] This area must be under the control of the laboratory personnel generating the waste.[6]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential spills.[2][5]

The following diagram illustrates the workflow for waste collection and storage:

A Generation of Waste {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid B Select Compatible Waste Container (e.g., HDPE, Glass) A->B C Label Container: 'HAZARDOUS WASTE' + Full Chemical Name B->C D Place Waste in Designated Container C->D E Store in Satellite Accumulation Area D->E F Segregate from Incompatible Materials E->F G Use Secondary Containment E->G

Caption: Waste Collection and Storage Workflow.

Step 3: Arranging for Disposal

Once the waste container is approximately 90% full, or if the research project is complete, it is time to arrange for its disposal.[6]

  • Contact Environmental Health & Safety (EH&S): Your institution's Environmental Health & Safety (EH&S) department is the primary point of contact for hazardous waste disposal. They will provide guidance on the specific procedures for your facility and will arrange for pickup by a licensed hazardous waste disposal company.[6]

  • Waste Pickup Request: You will likely need to complete a chemical waste pickup request form, providing details about the waste stream.[6]

  • Transportation and Final Disposal: The licensed waste disposal vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration.[8]

Part 3: Emergency Procedures - Spill Management

In the event of a spill of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid, prompt and correct action is critical to prevent exposure and environmental contamination.

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.[8]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[3] Do not use combustible materials like sawdust.[7]

  • Cleanup: Carefully collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.[3]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EH&S department. For large spills, evacuate the area immediately and contact your institution's emergency response team.

The decision-making process for spill response is outlined in the following flowchart:

Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Small LargeSpill Large or Uncontained Spill Assess->LargeSpill Large Alert Alert Personnel in Immediate Area SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain with Inert Absorbent Material PPE->Contain Cleanup Collect and Place in Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Report Report to Supervisor and EH&S Decontaminate->Report Emergency Contact Emergency Response Team Evacuate->Emergency

Caption: Spill Response Decision Flowchart.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid, upholding their commitment to laboratory safety and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Hampton Research. (2023, November 3). 1.0 M Imidazole SDS. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Thioacetic Acid, 96% (GC). Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thioacetic Acid. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022, February 1). Safety Data Sheet. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2017, March 31). Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). Thioacetic acid: storage conditions and safety precautions. Retrieved from [Link]

  • Fisher Scientific. (2023, August 25). Safety Data Sheet. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: Thioacetic Acid. Retrieved from [Link]

  • Hayashi Pure Chemical Ind.,Ltd. (2008, March 18). Safety Data Sheet. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a rigorous discipline grounded in molecular causality. Handling {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a rigorous discipline grounded in molecular causality. Handling {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid requires a highly specialized safety and logistical framework. This compound is not a standard benchtop reagent; its unique structural motifs combine to create a multifaceted hazard profile that demands precision in every operational step.

This guide provides a self-validating, field-proven protocol for researchers and drug development professionals, ensuring that your laboratory operations remain safe, compliant, and scientifically sound.

Hazard Causality Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must first deconstruct the molecule to understand how its structure dictates its physical and toxicological behavior:

  • The Imidazole Core: Imidazole and its derivatives are recognized for their highly corrosive nature, capable of causing severe ocular and dermal burns ()[1]. Furthermore, many imidazole derivatives are classified as reproductive toxins that may damage fertility or the unborn child ()[2].

  • The Thioacetic Acid Moiety: Sulfur-containing organic acids are potent lachrymators and skin sensitizers ()[3]. They possess a severe, mercaptan-like stench that can cause nausea, headache, and respiratory tract burns upon inhalation of vapors or dust ()[4].

  • The 2-Methylphenyl (o-Tolyl) Group: This bulky, lipophilic group significantly increases the molecule's partition coefficient (LogP). Increased lipophilicity dramatically enhances percutaneous absorption. If the compound breaches your skin barrier, it can rapidly penetrate the lipid bilayer, leading to systemic toxicity rather than just localized burns ()[5].

Personal Protective Equipment (PPE) Matrix

Based on the structural hazards identified above, standard laboratory PPE is insufficient. The following matrix outlines the required protective gear and the scientific rationale behind each selection.

PPE CategoryPrimary SelectionSecondary/AlternativeScientific Rationale
Hand Protection Butyl Rubber (Outer) + Nitrile (Inner)Neoprene (Outer) + Nitrile (Inner)Thioether and acetic acid moieties rapidly degrade thin nitrile. The lipophilic o-tolyl group accelerates dermal penetration if a breakthrough occurs[5].
Eye Protection Chemical Splash GogglesFull Face Shield (if >50g handled)The imidazole core is highly corrosive; exposure causes irreversible corneal damage and potential blindness[2].
Body Protection Flame-Resistant Lab Coat + ApronTychem® Suit (for bulk transfers)Protects against rapid percutaneous absorption and potential tissue necrosis[4].
Respiratory Certified Fume Hood (>100 fpm)NIOSH Respirator (Organic/Acid gas)Mitigates the severe mercaptan-like stench and prevents respiratory tract burns[3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By incorporating verification steps into the workflow, you ensure that safety is actively maintained rather than passively assumed.

Workflow Storage 1. Storage (2-8°C) FumeHood 2. Fume Hood (>100 fpm) Storage->FumeHood Secondary Container Weighing 3. Dispensing (Anti-static) FumeHood->Weighing Don Full PPE Reaction 4. Reaction (Closed System) Weighing->Reaction Transfer & Seal Waste 5. Waste (Sulfur Organics) Reaction->Waste Quench Protocol

Workflow for handling {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid safely.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Pre-Operation Verification: Verify that the fume hood face velocity is ≥100 feet per minute (fpm). Clear the workspace of all incompatible materials, particularly strong oxidizers and heavy metals, which can react violently with thio-compounds.

  • PPE Donning & Inspection: Inspect and don double gloves (nitrile inner, butyl rubber outer), a chemical-resistant apron, and splash goggles. Validation: Perform a visual and tactile check of the outer gloves for micro-tears before proceeding.

  • Container Transport: Retrieve the chemical from the 2-8°C desiccated storage. You must use a shatter-proof secondary containment vessel during transport to prevent accidental drops and catastrophic exposure in unventilated corridors.

  • Dispensing: Use grounded, anti-static spatulas to weigh the solid. Scientific Insight: Thioacetic acid derivatives can generate static charge during transfer; a static spark in the presence of flammable vapors from compound degradation could initiate a flash fire ()[3].

  • Sealing & Decontamination: Immediately seal the primary container after dispensing. Wipe down the exterior of the container and the analytical balance with a weak basic solution (e.g., 5% sodium bicarbonate) to neutralize any micro-spills, followed by a distilled water wipe. Validation: The absence of a sulfurous odor upon removing the container from the hood confirms successful exterior decontamination.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent systemic exposure and environmental contamination.

Step-by-Step Methodology: Spill Mitigation
  • Isolation: Immediately halt all operations and lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate area to prevent inhalation of corrosive dust or vapors.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Critical Warning: Do NOT use paper towels or cellulose-based absorbents, as organic acids can react exothermically with these materials.

  • Neutralization: Carefully apply a weak base (such as sodium bicarbonate or calcium carbonate powder) to the spill, working from the perimeter inward. This specifically neutralizes the acetic acid moiety, reducing volatility and corrosivity.

  • Collection: Use non-sparking tools to scoop the neutralized matrix into a pre-labeled, sealable hazardous waste container.

  • Disposal Segregation: Classify and label the waste strictly as "Hazardous Organic Sulfur Waste." Do not mix this with heavy metal waste streams; thio-compounds readily chelate metals, potentially forming unstable, highly toxic, or insoluble complexes that complicate waste processing.

References

  • Hampton Research. "1.0 M Imidazole SDS." Retrieved from [Link]

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Imidazole." Retrieved from [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Thioglycolic acid." Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid
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{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid
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